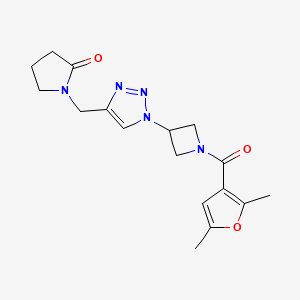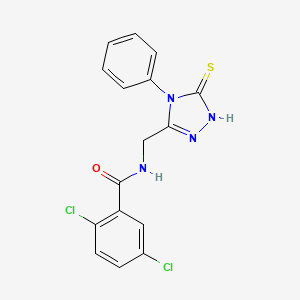
2,5-dichloro-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives is a multi-step process that involves the reaction of specific starting materials under controlled conditions. In the first paper, the synthesis of a nitro-substituted benzamide is described, where N-(2,4-dichlorophenyl)-2-nitrobenzamide is refluxed with thionyl chloride in dry toluene to produce an intermediate compound. This intermediate is then treated with 2-methyl benzoic acid in the presence of triethylamine to yield the final product. The process demonstrates the use of common reagents and solvents in the synthesis of benzamide compounds, which could be analogous to the synthesis of "2,5-dichloro-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide" .
Molecular Structure Analysis
The molecular structure of the synthesized benzamide in the first paper was confirmed using spectroscopic and elemental analysis, and its crystal structure was determined using single-crystal X-ray diffraction data. The compound crystallizes in the monoclinic space group P 21/c, with specific unit cell dimensions provided. The dihedral angle between the two aromatic rings and the orientation of the nitro groups with respect to their attached phenyl rings are detailed, indicating the three-dimensional arrangement of atoms within the molecule. This information is crucial for understanding the molecular geometry and potential reactivity of "this compound" .
Chemical Reactions Analysis
The second paper does not provide a direct synthesis route for the compound but does describe a one-pot synthesis method for related benzamide derivatives. This method involves the reaction of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide, either under solvent-free conditions or under reflux in MeCN. This suggests that similar one-pot synthesis methods could potentially be applied to the synthesis of "this compound", although the specific reagents and conditions would need to be tailored to the functional groups present in the target molecule .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of "this compound", they do offer insights into the properties of similar compounds. For instance, the crystal structure data from the first paper can be used to infer certain physical properties such as melting point and solubility, which are often related to the molecular arrangement in the solid state. The chemical reactivity can also be deduced from the functional groups present in the molecule, as described in the synthesis and reactions analysis. These properties are essential for understanding the behavior of the compound in various environments and for predicting its potential applications .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The chemical compound has been explored in the context of synthesizing novel compounds with potential for various applications. For instance, studies have been conducted on the synthesis of ordered polyamides by direct polycondensation involving symmetric and nonsymmetric monomers, using activating agents like diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, which could be related to the structural features or synthetic methods applicable to the chemical compound (Ueda & Sugiyama, 1994).
Structural Studies
The structural analysis and properties of similar compounds have been extensively studied, including crystal structure analysis through spectral analysis and X-ray diffraction studies. Such studies offer insights into the molecular structure, stability, and potential interactions of the compound, which could inform its applications in material science or pharmaceutical research (Sharma et al., 2016).
Antimicrobial Properties
Research into thiourea derivatives, which share structural similarities with the compound of interest, has demonstrated significant anti-pathogenic activity, particularly against biofilm-forming bacteria. This suggests potential applications of similar compounds in developing novel antimicrobial agents with specific mechanisms of action against resistant bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).
Anti-Inflammatory and Analgesic Agents
Compounds derived from similar chemical frameworks have been investigated for their anti-inflammatory and analgesic properties. Novel compounds have been synthesized with significant potential as COX inhibitors, showing promising results in analgesic and anti-inflammatory activity, indicating potential pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Polymer Science Applications
In the field of polymer science, research has focused on the synthesis of ordered polymers through direct polycondensation involving various monomers. This research highlights the versatility of such compounds in creating high-performance materials with specific structural and physical properties, useful in various technological applications (Yu et al., 1999).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Mode of Action
It is known that the nitrogen atoms of the 1,2,4-triazole ring in similar compounds bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction could potentially inhibit the enzyme’s activity, leading to various downstream effects.
Biochemical Pathways
For instance, indole derivatives, which share a similar aromatic structure, have been found to affect pathways related to inflammation, viral replication, and cancer cell proliferation .
Pharmacokinetics
Thiazole derivatives, which share a similar structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could potentially affect the compound’s bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,5-dichloro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4OS/c17-10-6-7-13(18)12(8-10)15(23)19-9-14-20-21-16(24)22(14)11-4-2-1-3-5-11/h1-8H,9H2,(H,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQGRJWNZHIZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B3001235.png)
![Methyl N-methyl-N-[(1-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B3001236.png)
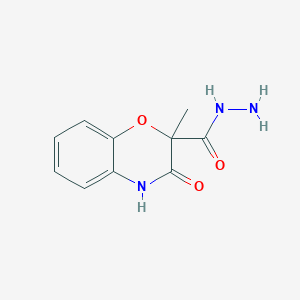
![N-(benzo[d]thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B3001239.png)



![Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3001248.png)
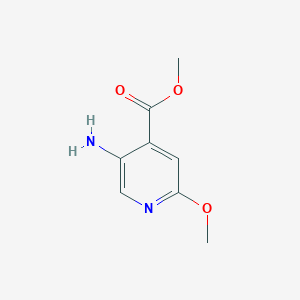

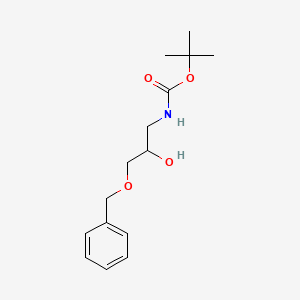
![Tert-butyl 3-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B3001253.png)
![3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B3001255.png)
